molecular formula C18H14Cl2N6 B246492 N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine

N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine

Cat. No. B246492
M. Wt: 385.2 g/mol
InChI Key: BVABFQDHHCCBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to their substrates. This, in turn, leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects.

Future Directions

There are several future directions for the study of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's anti-inflammatory and anti-angiogenic properties for the treatment of various diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects and maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine in the presence of a suitable catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C18H14Cl2N6

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H14Cl2N6/c1-11-8-16(22-10-12-2-3-14(19)15(20)9-12)26-18(23-11)24-17(25-26)13-4-6-21-7-5-13/h2-9,22H,10H2,1H3

InChI Key

BVABFQDHHCCBBU-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.